molecular formula C14H24N4O2 B7102419 tert-butyl 3-butan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

tert-butyl 3-butan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Cat. No.: B7102419
M. Wt: 280.37 g/mol
InChI Key: JYUZMEBJMMKSJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-butan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: is a complex organic compound belonging to the class of triazolopyrazines

Properties

IUPAC Name

tert-butyl 3-butan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-6-10(2)12-16-15-11-9-17(7-8-18(11)12)13(19)20-14(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUZMEBJMMKSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is usually introduced through esterification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the tert-butyl group makes it resistant to oxidation under mild conditions.

  • Reduction: Reduction reactions can be performed to modify the triazolopyrazine core.

  • Substitution: The compound can undergo nucleophilic substitution reactions at specific positions on the triazolopyrazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazolopyrazines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.

Medicine: In the medical field, this compound is being explored for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including as a catalyst or a precursor for other chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: This compound is similar but contains a bromine atom instead of the butan-2-yl group.

  • Tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: This compound has a piperidine group instead of the butan-2-yl group.

Uniqueness: The presence of the butan-2-yl group in tert-butyl 3-butan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate gives it unique chemical and biological properties compared to similar compounds. This group can influence the compound's reactivity and its interaction with biological targets.

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